molecular formula C9H7F3N2O B132651 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 87736-88-7

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Cat. No.: B132651
CAS No.: 87736-88-7
M. Wt: 216.16 g/mol
InChI Key: UZHHTEASLDJYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is a chemical compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a benzyl alcohol moiety. This compound is notable for its photoreactive properties, making it valuable in various scientific applications, particularly in the field of photoaffinity labeling.

Mechanism of Action

Target of Action

It is known that this compound is used for chemical probe synthesis . Chemical probes are typically designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their roles in biological processes.

Mode of Action

This compound contains a light-activated diazirine group . When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target . This means that upon exposure to UV light, the diazirine group can form a covalent bond with the target molecule, thereby modifying its structure and potentially its function.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological target and the nature of the covalent modification induced by the diazirine group . These effects could range from changes in molecular conformation and cellular signaling to alterations in cellular function or viability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the efficiency of UV light-induced covalent modification might be affected by the intensity and wavelength of the UV light, the concentration of the compound, and the proximity of the target molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Photoreactions: UV light, typically at wavelengths around 350 nm.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is widely used in scientific research due to its unique properties:

    Chemistry: Utilized in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.

    Medicine: Used in the development of photoreactive drugs and diagnostic tools.

    Industry: Applied in the production of advanced materials and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is unique due to its combination of a trifluoromethyl group and a diazirine ring, which imparts both photoreactivity and chemical stability. This makes it particularly valuable in applications requiring precise and stable labeling of biomolecules .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-6(5-15)2-4-7/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHHTEASLDJYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463733
Record name {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-88-7
Record name {4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVF7RFE6SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

I2 (1.14 g, 4.5 mmol) was added to a MeOH (4 mL) solution of Et3N (1.2 mL) and 3-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-3-(trifluoromethyl)-diaziridine (1.65 g, 5.00 mmol). The solution was stirred at rt (3 h). Aqueous citric acid 10% (50 mL) and NaS2O3 were added. The organic layer was extracted 3 times with ether (3×30 mL). The organic layers were combined, dried and concentrated in vacuum to obtain a yellow oil; 1H NMR (CDCl3): δ 0.09 (s, (CH3)2Si), 0.94 (s, CH3)3C), 4.74 (s, CH2), 7.15 (d, J=8.0 Hz, 2 C6H4), 7.35 (d, J=8.0 Hz, 2 C6H4). HCl in dioxane (4 M, 5 mL, 20 mmol) was added to a MeOH (10 mL) solution of the yellow residue. The solution was stirred at rt (3 h) and the volatiles were evaporated. The residue was purified by silica gel flash chromatography to obtain 840 mg (78%) of a yellow liquid: Rf=0.19 (1/9 EtOAc/hexanes); 1H NMR (CDCl3): δ 1.95-2.05 (br, OH), 4.70 (s, CH2), 7.18 (d, J=8.4 Hz, 2 C6H4), 7.38 (d, J=8.4 Hz, 2 C6H4); 13C NMR (CDCl3): δ 28.3 (q, J=40.4 Hz, C diazirine), 64.4 (CH2O), 122.1 (q, J=273.0 Hz, CF3), 126.7 (C6H2), 127.1 (C6H2), 128.3 (C6H2), 142.5 (C6H2).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaS2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.